molecular formula C12H16O4 B13473974 Methyl 2-hydroxy-3-(4-hydroxy-3,5-dimethylphenyl)propanoate

Methyl 2-hydroxy-3-(4-hydroxy-3,5-dimethylphenyl)propanoate

Cat. No.: B13473974
M. Wt: 224.25 g/mol
InChI Key: KGTVUVFATCMFRQ-UHFFFAOYSA-N
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Description

Methyl 2-hydroxy-3-(4-hydroxy-3,5-dimethylphenyl)propanoate is an organic compound with a complex structure that includes both hydroxyl and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-hydroxy-3-(4-hydroxy-3,5-dimethylphenyl)propanoate typically involves the esterification of 2-hydroxy-3-(4-hydroxy-3,5-dimethylphenyl)propanoic acid with methanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-hydroxy-3-(4-hydroxy-3,5-dimethylphenyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4) is often used for reducing the ester group.

    Substitution: Reagents such as thionyl chloride (SOCl2) can be used to convert hydroxyl groups into chlorides, which can then undergo further substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-hydroxy-3-(4-hydroxy-3,5-dimethylphenyl)propanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 2-hydroxy-3-(4-hydroxy-3,5-dimethylphenyl)propanoate exerts its effects depends on its interaction with specific molecular targets. For example, its antioxidant activity may involve the scavenging of free radicals and the inhibition of oxidative stress pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate: Similar structure but with a methoxy group instead of a dimethyl group.

    Methyl 2-hydroxy-3-(4-hydroxyphenyl)propanoate: Lacks the dimethyl groups on the phenyl ring.

    Methyl 3-{4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl}propanoate: Contains additional functional groups that provide different chemical properties.

Uniqueness

Methyl 2-hydroxy-3-(4-hydroxy-3,5-dimethylphenyl)propanoate is unique due to the presence of both hydroxyl and ester groups, as well as the dimethyl substitution on the phenyl ring

Properties

Molecular Formula

C12H16O4

Molecular Weight

224.25 g/mol

IUPAC Name

methyl 2-hydroxy-3-(4-hydroxy-3,5-dimethylphenyl)propanoate

InChI

InChI=1S/C12H16O4/c1-7-4-9(5-8(2)11(7)14)6-10(13)12(15)16-3/h4-5,10,13-14H,6H2,1-3H3

InChI Key

KGTVUVFATCMFRQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1O)C)CC(C(=O)OC)O

Origin of Product

United States

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